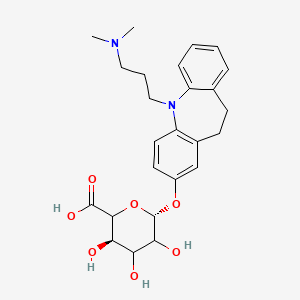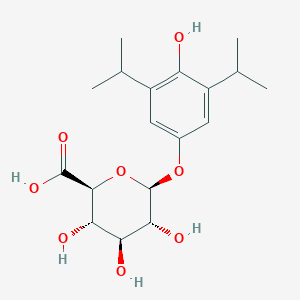
2-Hydroxy Imipramine beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biochemical Research
“2-Hydroxy Imipramine Beta-D-Glucuronide” is used as a biochemical reagent . It is a certified reference material for highly accurate and reliable data analysis . This compound is used in various biochemical research applications due to its unique properties .
Metabolite Studies
This compound is a metabolite , which means it is a product of metabolic reactions. Metabolites play crucial roles in various biological processes, and studying them can provide insights into the functioning of these processes .
Depression and Psychiatric Research
“2-Hydroxy Imipramine Beta-D-Glucuronide” is a glucuronide conjugate of 2-Hydroxy Imipramine . It is used in combating depression and its diverse psychiatric counterparts . This compound triggers a cascade of profound interactions in the intricate neural landscape .
Gut Microbial Research
Research has shown that gut microbes mediate the stepwise transformation of PhIP-G to PhIP-M1 via the intermediate production of PhIP . “2-Hydroxy Imipramine Beta-D-Glucuronide” could potentially be used in similar studies to understand the role of gut microbes in drug metabolism .
Cancer Research
The interaction of gut microbes and heterocyclic amines (HCA) can result in altered bioactivities . “2-Hydroxy Imipramine Beta-D-Glucuronide” could be used in research to understand these interactions and their implications in colorectal cancer (CRC) risk .
Dietary Research
The compound could be used in dietary research, particularly in understanding how dietary components are metabolized and how they interact with gut microbes . This could have implications in understanding the health effects of different diets .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Hydroxy Imipramine beta-D-Glucuronide is a glucuronide conjugate of 2-Hydroxy Imipramine . The primary targets of this compound are likely to be similar to those of its parent compound, Imipramine. Imipramine is a tricyclic antidepressant that primarily targets the neuronal reuptake of the neurotransmitters norepinephrine and serotonin .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of norepinephrine and serotonin . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to an antidepressant effect .
Biochemical Pathways
The compound is involved in the glucuronidation process, a fundamental process in Phase II metabolism . This process converts a wide range of functional groups into highly water-soluble glucuronides, which are readily excreted . The glucuronidation of 2-Hydroxy Imipramine to form 2-Hydroxy Imipramine beta-D-Glucuronide is likely to be part of this process .
Pharmacokinetics
Glucuronides are generally known to be highly water-soluble, which aids in their excretion . The bioavailability of the compound would be influenced by factors such as its absorption and distribution within the body, its metabolism to other forms, and its rate of excretion.
Result of Action
The parent compound, imipramine, is known to exert a positive effect on mood in depressed individuals
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy Imipramine beta-D-Glucuronide. For instance, the activity of gut microbes can mediate the transformation of glucuronide conjugates . Additionally, factors such as pH can influence the activity of enzymes involved in the glucuronidation process .
Propriétés
IUPAC Name |
(3R,6R)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20?,21-,22?,23?,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEJFHYWZSCYSD-SJMBRSBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@@H]4C(C([C@H](C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy Imipramine beta-D-Glucuronide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)



![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)





![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)